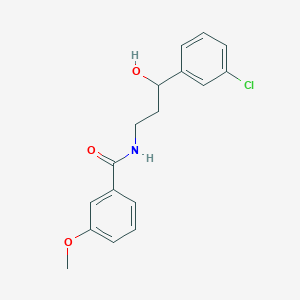

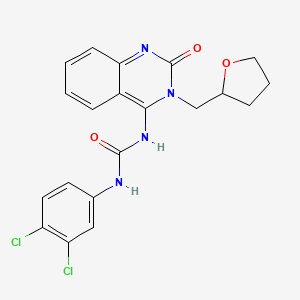

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . Benzamides and their derivatives have a wide range of applications in medicinal chemistry due to their biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis

As a benzamide derivative, this compound may undergo reactions typical of amides, such as hydrolysis. It may also undergo reactions at the benzene ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity can be predicted based on the structure of the compound. For example, the presence of polar groups like the amide group may increase solubility in polar solvents .Applications De Recherche Scientifique

Catalytic Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide and its derivatives have been evaluated for their catalytic properties in chemical reactions. For instance, studies have found that derivatives of N-methoxybenzamide, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, act as highly reactive and environmentally benign catalysts for the oxidation of alcohols to carbonyl compounds, showcasing moderate to excellent yields. The high reactivity of these derivatives at room temperature underscores their potential in facilitating efficient and green chemistry applications (Yakura et al., 2018).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide derivatives have been extensively studied. For example, research on N-3-hydroxyphenyl-4-methoxybenzamide revealed how dimerization and crystal packing influence molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. This insight is crucial for understanding the compound's behavior in various environments and can guide the design of more effective derivatives with specific properties (Karabulut et al., 2014).

Biological Activity

Studies on the biological activity of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide derivatives have shown promising results. For instance, 3-Methoxybenzamide (3MB), a related compound, has been identified as an inhibitor of the nuclear enzyme adenosine diphosphate-ribosyl transferase (ADPRT), affecting cell differentiation in vitro and demonstrating the potential for in vivo control of immune responses. This illustrates the compound's relevance in immunological research and its potential therapeutic applications (Broomhead & Hudson, 1985).

Moreover, other studies have focused on the synthesis and characterization of potent inhibitors based on the benzamide structure, targeting the bacterial cell division protein FtsZ. These investigations have led to the identification of compounds with improved pharmaceutical properties, opening pathways for the development of new antibacterial agents (Haydon et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-22-15-7-3-5-13(11-15)17(21)19-9-8-16(20)12-4-2-6-14(18)10-12/h2-7,10-11,16,20H,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJSRNCSKGFGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B2950565.png)

![3-[3-[Methyl-[(5-methyl-1,2-oxazol-4-yl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2950568.png)

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950570.png)